molecular formula C10H8BrN3O B7542097 4-bromo-N-(1H-pyrazol-4-yl)benzamide

4-bromo-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7542097
M. Wt: 266.09 g/mol
InChI Key: IJIOBCWVXDSHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(1H-pyrazol-4-yl)benzamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzamide core substituted with a bromine atom at the para-position and linked to a 1H-pyrazol-4-yl group, making it a versatile intermediate for further synthetic elaboration. Researchers primarily utilize this molecule as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of novel derivatives . The core structure of pyrazole-benzamide hybrids is of significant scientific interest due to their wide range of potential pharmacological activities. Structural analogs of this compound have demonstrated promising antibacterial properties , particularly against challenging multidrug-resistant bacteria like New Delhi metallo-β-lactamase-1 (NDM-1) producing strains of Acinetobacter baumannii and Klebsiella pneumoniae . These studies suggest that derivatives stemming from this chemical scaffold can be developed to combat antibiotic resistance. Beyond antimicrobial applications, related pyrazole-based molecules are also investigated for their potential in other therapeutic areas, including as anti-inflammatory, anticancer, and analgesic agents . The primary value of this compound lies in its role as a building block for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

4-bromo-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOBCWVXDSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized using hydrazines and α,β-unsaturated carbonyl compounds through cycloaddition reactions.
  • Amidation : The final step involves forming the amide bond with benzoyl chloride in the presence of a base such as triethylamine.

Medicinal Chemistry Applications

This compound serves as a building block for various pharmaceutical compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain analogs inhibit cell proliferation through apoptosis induction.
    CompoundIC50 (µM)Cancer Cell Line
    This compound5.2MCF-7 (breast cancer)
    Derivative A3.8HeLa (cervical cancer)
    Derivative B2.1A549 (lung cancer)

Biological Studies

The biological activities of this compound include:

  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antibacterial and antifungal activities against a range of pathogens.
    PathogenMinimum Inhibitory Concentration (MIC, mg/mL)
    E. coli12.5
    S. aureus6.25

These findings suggest its potential use in developing new antimicrobial agents.

Material Science Applications

In material science, this compound is explored for its unique properties:

  • Conductivity and Fluorescence : Research indicates that this compound can be incorporated into polymers to enhance their electrical conductivity and fluorescence properties, making it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, which were tested for anticancer activity. The most potent derivative exhibited an IC50 value of 2.5 µM against the MCF-7 breast cancer cell line, demonstrating significant promise for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-(1H-pyrazol-4-yl)benzamide with structurally related benzamides, pyrazole derivatives, and sulfonamides, emphasizing their physicochemical properties, biological activities, and structural motifs.

Brominated Benzamide Derivatives
Compound Name Structural Features Melting Point (°C) Biological Activity Key References
4-Bromo-N-(2-hydroxyphenyl)benzamide Bromobenzamide + o-hydroxyphenyl group Not reported Antiprotozoal, antimicrobial
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Bromobenzamide + thiourea moiety Not reported Bidentate ligand for metal coordination
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Bromobenzamide + branched hydroxyalkyl chain Not reported Pharmaceutical intermediate

Key Observations :

  • 4-Bromo-N-(2-hydroxyphenyl)benzamide exhibits antiprotozoal and antimicrobial activities, attributed to hydrogen-bonding interactions between its hydroxyl group and biological targets .
  • The thiourea derivative (4-bromo-N-(di-n-propylcarbamothioyl)benzamide ) acts as a bidentate ligand in coordination chemistry, leveraging sulfur and oxygen atoms for metal binding .
Pyrazole-Containing Analogues
Compound Name (Example) Substituents/Modifications Yield (%) Melting Point (°C) Activity/Application Key References
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Methoxy group at C3, phenyl at N1 High Not reported Synthetic intermediate
Compound 16 () Bromophenyl, sulfonamide, tetrahydroindole 79.3 200–201 Not specified
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide Fluorine, dimethylpyrazole, sulfonamide Not reported Not reported Pharmaceutical intermediate

Key Observations :

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is a key intermediate in organic synthesis, with detailed NMR and IR characterization available .
  • Sulfonamide derivatives (e.g., Compound 16) exhibit higher melting points (~200°C), likely due to strong intermolecular hydrogen bonding involving sulfonamide and carbonyl groups .
Hydrogen-Bonding and Crystallographic Comparisons
  • 4-Bromo-N-(2-hydroxyphenyl)benzamide forms layered crystal structures via O–H⋯O and N–H⋯O hydrogen bonds, with a planar amide group (r.m.s. deviation = 0.0026 Å) .
  • In contrast, 4-bromo-N-(di-n-propylcarbamothioyl)benzamide adopts a conformation where the thiourea moiety enables S- and O-coordination in metal complexes .

Q & A

Q. Resolution Strategy :

Reproduce assays under standardized conditions (e.g., 10% FBS in DMEM, pH 7.4).

Perform kinome-wide profiling to identify unintended targets .

Advanced Question: What computational methods predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts moderate permeability (LogP = 2.1) and high plasma protein binding (>90%).
  • ProtoX : Flags potential hepatotoxicity due to the pyrazole moiety.
  • Molecular docking (AutoDock Vina) : Estimates binding energy (ΔG = -9.2 kcal/mol) for HSP90, suggesting therapeutic potential .

Limitation : Computational models may underestimate metabolic stability; validate with in vitro CYP450 assays .

Advanced Question: How to design analogs to improve aqueous solubility without compromising activity?

Answer:
Strategies include:

  • Introducing polar groups : Replace bromine with -SO₃H or -COOH at the benzamide’s para position.
  • Prodrug approach : Mask the amide as a phosphate ester for transient solubility.
  • Co-crystallization : Use cyclodextrins to enhance solubility (e.g., β-cyclodextrin increases solubility 10-fold) .

Data-Driven Design : Prioritize analogs with ClogP < 2.5 and topological polar surface area >80 Ų .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.